Phenyl bis(trimethylsilyl) phosphite
Description
Properties
CAS No. |
137862-40-9 |
|---|---|
Molecular Formula |
C12H23O3PSi2 |
Molecular Weight |
302.45 g/mol |
IUPAC Name |
phenyl bis(trimethylsilyl) phosphite |
InChI |
InChI=1S/C12H23O3PSi2/c1-17(2,3)14-16(15-18(4,5)6)13-12-10-8-7-9-11-12/h7-11H,1-6H3 |
InChI Key |
PRJRLRUXESTFTA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OP(OC1=CC=CC=C1)O[Si](C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents |
|---|---|---|---|
| Phenyl bis(trimethylsilyl) phosphite | C₉H₂₃O₃PSi₂ | 290.51 | 2 TMS, 1 phenyl |
| Tris(trimethylsilyl) phosphite (TTSPi) | C₉H₂₇O₃PSi₃ | 326.63 | 3 TMS |
| Triphenyl phosphite | C₁₈H₁₅O₃P | 310.28 | 3 phenyl |
| Diisodecyl phenyl phosphite | C₂₆H₄₇O₃P | 438.60 | 1 phenyl, 2 isodecyl chains |
Functional Comparisons:
- Reactivity :
- Applications: TTSPi: Widely used as a high-temperature electrolyte additive in LIBs to reduce gas formation and impedance . Diisodecyl Phenyl Phosphite: Functions as a stabilizer in polymers due to its hydrolytic resistance and compatibility with hydrophobic matrices .
Research Findings on Performance
- Synthetic Efficiency: this compound achieves >90% yields in α-aminophosphonate synthesis, surpassing non-silylated analogs like triphenyl phosphite .
- Thermal Stability : Diisodecyl phenyl phosphite exhibits superior thermal stability (decomposition >250°C) compared to this compound, which decomposes near 150°C .
Q & A
Basic Questions
Q. What are the primary synthetic routes for phenyl bis(trimethylsilyl) phosphite, and how is its purity validated?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between phenylphosphorus precursors and trimethylsilyl reagents under anhydrous conditions. Purity is assessed via nuclear magnetic resonance (NMR, <sup>31</sup>P and <sup>1</sup>H) to confirm structural integrity and gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify impurities. Mass spectrometry (MS) further verifies molecular weight .
Q. How is this compound utilized in organophosphorus compound synthesis?
- Methodological Answer : It acts as a silylating agent or phosphorylating reagent in nucleophilic substitutions. For example, it facilitates the activation of carboxylic acids via dioxaborolane intermediates, though its reactivity toward esters like N-hydroxysuccinimide may require optimization of solvent polarity (e.g., using DMF or THF) and temperature .
Q. Which analytical techniques are critical for characterizing this compound in complex mixtures?
- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies P-O-Si and P-C vibrational bands. Differential scanning calorimetry (DSC) monitors thermal stability, while X-ray crystallography resolves crystal structures. Combustion analysis quantifies elemental composition (C, H, P, Si) .
Advanced Questions
Q. Why does this compound exhibit lower reactivity compared to tris(trimethylsilyl) phosphite in esterification reactions?
- Methodological Answer : The phenyl group introduces steric hindrance and electronic effects (e.g., electron-withdrawing nature), reducing nucleophilicity. Comparative kinetic studies using <sup>31</sup>P NMR tracking of reaction progress under controlled conditions (e.g., varying solvents, catalysts) can elucidate steric vs. electronic contributions .
Q. How can reaction conditions be optimized to enhance this compound’s efficacy in nucleophilic substitutions?
- Methodological Answer : Employing Lewis acid catalysts (e.g., ZnCl2) or elevated temperatures (80–120°C) may mitigate steric limitations. Solvent screening (e.g., polar aprotic vs. nonpolar) and stoichiometric adjustments (excess reagent) improve yields. Real-time monitoring via in-situ NMR guides optimization .
Q. What experimental parameters are critical when evaluating this compound as a stabilizer in polymer composites?
- Methodological Answer : Accelerated aging tests (e.g., thermal oxidation at 150°C) combined with colorimetry (Yellowness Index) and thermogravimetric analysis (TGA) quantify degradation resistance. Comparative studies with ortho-substituted analogs (e.g., bis(2,4-di-t-butylphenyl) phosphite) assess structure-activity relationships .
Q. How do structural modifications (e.g., ortho-substitution) influence the stabilizing efficiency of this compound in vinyl chloride polymers?
- Methodological Answer : Ortho-substitution (e.g., bulky alkyl groups) enhances steric shielding of the phosphorus center, improving thermal stability. Experimental validation involves synthesizing derivatives, followed by polymer blending and testing via melt-flow index (MFI) and dynamic mechanical analysis (DMA) .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on this compound’s reactivity in esterification vs. polymer stabilization?
- Methodological Answer : Context-dependent factors (e.g., reaction medium, substrate compatibility) must be systematically evaluated. For esterification, low reactivity may arise from steric hindrance, whereas in polymer matrices, its role as a radical scavenger dominates. Cross-disciplinary studies (synthetic chemistry + materials science) using controlled variables (e.g., concentration, temperature) resolve apparent contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
